(E)-N'-((5-(4-fluorophenyl)furan-2-yl)methylene)isonicotinohydrazide
Description
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Properties
IUPAC Name |
N-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-14-3-1-12(2-4-14)16-6-5-15(23-16)11-20-21-17(22)13-7-9-19-10-8-13/h1-11H,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEYCWBRWPTUQH-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N'-((5-(4-fluorophenyl)furan-2-yl)methylene)isonicotinohydrazide is a Schiff base derived from isonicotinic hydrazide and 5-(4-fluorophenyl)furan-2-aldehyde. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between isonicotinic hydrazide and 5-(4-fluorophenyl)furan-2-aldehyde. The reaction conditions often include:
- Solvent : Ethanol or methanol
- Temperature : Reflux conditions for several hours
- Yield : Generally high, often exceeding 80%
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that Schiff bases exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 μg/mL |
| Escherichia coli | 31.2 μg/mL |
| Pseudomonas aeruginosa | 62.5 μg/mL |
The mechanism of action typically involves the inhibition of protein synthesis and disruption of nucleic acid metabolism, leading to bactericidal effects against Gram-positive bacteria and moderate activity against Gram-negative bacteria .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation .
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory effects. In animal models, it demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of Schiff bases, including our compound, revealed that it exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : In a comparative study involving various hydrazone derivatives, this compound showed promising cytotoxicity against breast cancer cells, indicating its potential as a lead compound for further development in oncology .
- Inflammation Model : An experimental model using carrageenan-induced paw edema in rats showed that treatment with the compound led to a significant decrease in paw swelling compared to control groups, supporting its anti-inflammatory claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
